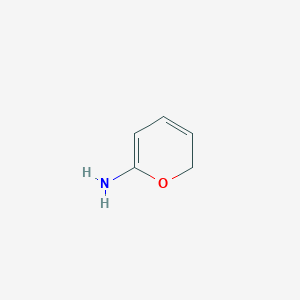

2H-pyran-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-pyran-6-amine is a heterocyclic compound featuring a six-membered ring with one oxygen atom and an amino group attached to the sixth carbon. This compound is part of the broader class of pyrans, which are known for their diverse chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyran-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction often requires a catalyst and specific temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2H-pyran-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyran oxides, while substitution reactions can produce a wide range of amino-substituted pyran derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Anticancer Properties

2H-Pyran-6-amine derivatives are being investigated for their antiviral and anticancer properties. Research indicates that these compounds can modulate enzymatic activities crucial for cellular repair and apoptosis, making them potential candidates for therapeutic interventions against viral infections and cancer cell proliferation . For instance, pyran derivatives have been shown to exhibit activity against HIV and hepatitis C, highlighting their relevance in treating viral diseases .

Neuroprotective Effects

Recent studies have identified neuroprotective properties of this compound. Compounds derived from this structure have demonstrated the ability to influence cell signaling pathways, such as PKA and ERK, which are vital for neuronal survival and function. This makes them promising candidates for treating neurodegenerative diseases like Alzheimer's . A specific compound based on the pyran scaffold showed significant neuroprotective effects in cellular models, suggesting its potential in drug development for neurodegenerative conditions .

Agrochemical Applications

Herbicidal Activity

This compound derivatives have also been explored for their herbicidal properties. A series of compounds designed from this scaffold exhibited significant herbicidal activity against various weed species in greenhouse tests. For example, certain derivatives displayed over 60% inhibition of weed growth at low application rates, indicating their effectiveness as agrochemicals .

Case Study 1: Antidepressant Properties

A study on a specific 2H-pyran derivative demonstrated its potential as an antidepressant. The compound was tested in a rat model using the forced swim test, where it significantly reduced immobility compared to controls, indicating potential efficacy in treating depressive disorders through monoamine transporter inhibition .

Case Study 2: Neuroprotection in Alzheimer's Disease

Research focusing on a particular pyran derivative revealed its ability to enhance neurite outgrowth and promote neuronal survival through modulation of key signaling pathways. This study suggests that compounds derived from this compound could be developed into therapeutic agents for Alzheimer's disease by targeting multiple pathways involved in neurodegeneration .

Data Tables

Mecanismo De Acción

The mechanism by which 2H-pyran-6-amine exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . These interactions can modulate enzyme activities, receptor binding, and other cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2H-pyrone: Another six-membered ring compound with an oxygen atom, but without the amino group.

2H-chromene: A fused aromatic ring system with similar structural features but different chemical properties.

Uniqueness

2H-pyran-6-amine is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to other pyran derivatives .

Propiedades

IUPAC Name |

2H-pyran-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-3H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZFKEOPGMTKSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C(O1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.